

# Dual Identity of Anticancer Agent 119: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 119*

Cat. No.: *B15583170*

[Get Quote](#)

The designation "**Anticancer Agent 119**" is associated with at least two distinct investigational compounds, each with a unique mechanism of action. This guide provides a detailed technical overview of both "Antitumor agent-119 (compound 13K)," a 2-benzoxazolyl hydrazone derivative, and "ATRN-119," a selective ATR kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering insights into their core mechanisms, supported by available data and experimental methodologies.

## Part 1: Antitumor agent-119 (Compound 13K)

Antitumor agent-119, also referred to as compound 13K, is a 2-benzoxazolyl hydrazone derivative that has demonstrated potent cytotoxic effects against a variety of cancer cell lines<sup>[1]</sup> [2].

## Core Mechanism of Action

The primary mechanism of action for Antitumor agent-119 and related 2-heterocyclic hydrazone derivatives involves the disruption of nucleic acid synthesis. Studies on this class of compounds have shown a preferential inhibition of RNA synthesis, followed by the inhibition of DNA synthesis<sup>[1]</sup>. While the precise molecular interactions are still under investigation, it is suggested that these compounds may directly interact with the DNA molecule, thereby affecting its template activity<sup>[1]</sup>. It is important to note that, unlike some other hydrazone-containing compounds, the anticancer activity of this series is not primarily mediated through the inhibition of ribonucleotide reductase<sup>[3]</sup>.

## Data Presentation

Table 1: In Vitro Cytotoxicity of Antitumor agent-119 (Compound 13K)

| Cell Line          | Cancer Type          | IC50 (nM) |
|--------------------|----------------------|-----------|
| Burkitt's Lymphoma | Lymphoma             | 30        |
| CCRF-CEM           | Leukemia             | 140       |
| HeLa               | Cervical Carcinoma   | 100       |
| HT-29              | Colorectal Carcinoma | 40        |

Data sourced from MedchemExpress[2].

## Experimental Protocols

Detailed experimental protocols for Antitumor agent-119 are not extensively available in peer-reviewed literature. However, standard methodologies to elucidate its mechanism of action would include:

### Nucleic Acid Synthesis Inhibition Assay:

- **Cell Culture:** Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
- **Treatment:** Cells are treated with varying concentrations of Antitumor agent-119 for a specified duration.
- **Radiolabeling:**  $^3\text{H}$ -thymidine (for DNA synthesis) or  $^3\text{H}$ -uridine (for RNA synthesis) is added to the culture medium.
- **Incubation:** Cells are incubated to allow for the incorporation of the radiolabeled nucleosides into newly synthesized nucleic acids.
- **Harvesting and Scintillation Counting:** Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

- Data Analysis: The reduction in radiolabel incorporation in treated cells compared to untreated controls indicates the level of inhibition of DNA or RNA synthesis.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Antitumor agent-119 (compound 13K).

## Part 2: ATRN-119

ATRN-119 is an orally bioavailable, first-in-class macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase[4]. ATR is a pivotal protein in the DNA Damage Response (DDR) pathway.

### Core Mechanism of Action

The mechanism of action of ATRN-119 is centered on the selective inhibition of ATR kinase activity[4][5]. In cancer cells, particularly those with underlying defects in other DNA repair pathways (such as BRCA mutations), there is a high reliance on the ATR-mediated checkpoint for survival amidst increased replication stress. ATRN-119's inhibition of ATR blocks the phosphorylation of its key downstream target, Checkpoint Kinase 1 (CHK1)[4][5]. This abrogation of the ATR-CHK1 signaling cascade leads to several critical outcomes:

- Inhibition of DNA Damage Checkpoint Activation: The cell cycle is no longer arrested in response to DNA damage, forcing cells with damaged DNA to proceed into mitosis[4][5].
- Disruption of DNA Damage Repair: The processes that stabilize stalled replication forks and facilitate DNA repair are compromised[4].
- Induction of Apoptosis: The accumulation of unrepaired DNA damage and the collapse of replication forks ultimately trigger programmed cell death (apoptosis) in cancer cells[4][5].

This targeted approach, often described as synthetic lethality, allows for the selective killing of cancer cells with specific genetic vulnerabilities while sparing normal cells. Preclinical studies have suggested that ATRN-119 may have a more favorable safety profile with lower hematological toxicity compared to other ATR inhibitors[6][7][8].

### Data Presentation

Table 2: Clinical Trial Information for ATRN-119

| Parameter                 | Details                                           |
|---------------------------|---------------------------------------------------|
| Clinical Trial Identifier | NCT04905914                                       |
| Phase                     | Phase 1/2a                                        |
| Status                    | Recruiting                                        |
| Indication                | Advanced Solid Tumors with DDR mutations          |
| Intervention              | Oral ATRN-119 Monotherapy                         |
| Primary Objectives        | Assess safety, tolerability, and pharmacokinetics |
| Secondary Objectives      | Preliminary efficacy                              |

Information sourced from ClinicalTrials.gov and related press releases[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#).

## Experimental Protocols

While detailed protocols from peer-reviewed publications on ATRN-119 are pending, the following are standard assays used to characterize ATR inhibitors:

### ATR Kinase Activity Assay (In Vitro):

- Reagents: Recombinant human ATR protein, a suitable substrate (e.g., a peptide containing the consensus phosphorylation sequence), and  $^{32}\text{P}$ -ATP.
- Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of ATRN-119 in a kinase buffer. The reaction is started by the addition of  $^{32}\text{P}$ -ATP.
- Incubation: The reaction mixture is incubated at 30°C for a specified time.
- Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated (e.g., via phosphocellulose paper). The amount of incorporated  $^{32}\text{P}$  is quantified using a scintillation counter.
- Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of ATRN-119.

### Western Blot for Phospho-CHK1 (Cell-Based Assay):

- **Cell Culture and Treatment:** Cancer cells are seeded and treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway, in the presence or absence of ATRN-119.
- **Protein Extraction:** Whole-cell lysates are prepared from the treated cells.
- **SDS-PAGE and Western Blotting:** Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated CHK1 (p-CHK1) and total CHK1.
- **Detection:** Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
- **Analysis:** A reduction in the p-CHK1 signal in the presence of ATRN-119, relative to the total CHK1 signal, confirms the inhibition of ATR kinase activity within the cell.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: ATRN-119 mechanism of action in the DNA damage response pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing ATRN-119 activity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors - HealthCap [healthcap.eu]
- 7. Aprea Therapeutics Announces Dosing of First Patient in Phase 1/2a Clinical Trial of Oral ATR Inhibitor ATRN-119 for the Treatment of Advanced Solid Tumors - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Study Of ATRN-119 In Patients With Advanced Solid Tumors [clin.larvol.com]
- 10. Facebook [cancer.gov]
- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Aprea Unveils Initial Clinical Data on ATRi, ATRN-119, and Pre-Clinical Data on WEE1i, ATRN-1051, at AACR-NCI-EORTC International Conference Supporting Highly Differentiated Synthetic Lethality Portfolio | Aprea Therapeutics [ir.aprea.com]
- 13. Aprea Unveils Initial Clinical Data on ATRi, ATRN-119, and Pre-Clinical Data on WEE1i, ATRN-1051, at AACR-NCI-EORTC International Conference Supporting Highly Differentiated Synthetic Lethality Portfolio | Aprea Therapeutics [ir.aprea.com]
- To cite this document: BenchChem. [Dual Identity of Anticancer Agent 119: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583170#anticancer-agent-119-mechanism-of-action\]](https://www.benchchem.com/product/b15583170#anticancer-agent-119-mechanism-of-action)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)